(1-(Hexylsulfonyl)piperidin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H25NO3S |
|---|---|
Molecular Weight |
263.40 g/mol |
IUPAC Name |
(1-hexylsulfonylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H25NO3S/c1-2-3-4-5-9-17(15,16)13-8-6-7-12(10-13)11-14/h12,14H,2-11H2,1H3 |
InChI Key |
CWRAFHDPJYLETD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)N1CCCC(C1)CO |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 1 Hexylsulfonyl Piperidin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy offers precise information about the number and types of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of (1-(Hexylsulfonyl)piperidin-3-yl)methanol, distinct signals corresponding to the protons of the hexyl chain, the piperidine (B6355638) ring, and the methanol (B129727) group would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons closer to the electron-withdrawing sulfonyl group and the hydroxyl group are expected to appear at a lower field (higher ppm values).
The integration of the signals provides a ratio of the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, reveal the connectivity of the atoms. For example, the methine proton on the carbon bearing the methanol group would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons on the piperidine ring.
Hypothetical ¹H NMR Data for this compound:
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (Hexyl) | ~0.88 | Triplet | 3H |
| -(CH₂)₄- (Hexyl) | ~1.2-1.4 | Multiplet | 8H |
| -SO₂-CH₂- (Hexyl) | ~2.90 | Triplet | 2H |
| Piperidine ring protons | ~1.5-2.0, 2.8-3.6 | Multiplets | 9H |
| -CH-OH | ~3.5-3.7 | Multiplet | 1H |
| -CH₂-OH | ~3.4-3.6 | Doublet | 2H |
| -OH | Variable | Singlet | 1H |
Note: This table is a hypothetical representation and actual experimental values may differ.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Carbons bonded to the electronegative sulfonyl group and the oxygen of the methanol group would be deshielded and appear at a lower field. The aliphatic carbons of the hexyl chain and the piperidine ring would resonate at a higher field. While specific data for the target compound is not available, data for related structures like 1-(3-methylbenzyl)piperidine (B7883396) show piperidine ring carbons in the range of 24-54 ppm. rsc.org
Hypothetical ¹³C NMR Data for this compound:
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| -CH₃ (Hexyl) | ~14.0 |
| -(CH₂)₄- (Hexyl) | ~22.5, 25.5, 28.5, 31.5 |
| -SO₂-CH₂- (Hexyl) | ~52.0 |
| Piperidine ring carbons | ~24.0, 30.0, 45.0, 50.0, 55.0 |
| -CH-OH | ~40.0 |
| -CH₂-OH | ~65.0 |
Note: This table is a hypothetical representation and actual experimental values may differ.
Advanced NMR Techniques for Stereochemical and Conformational Assignment (e.g., Variable Temperature NMR, 2D NMR)
Advanced NMR techniques are crucial for unambiguously assigning the structure and determining the stereochemistry and conformation of complex molecules like this compound.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establishes correlations between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity within the hexyl chain and the piperidine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached protons.
Variable Temperature (VT) NMR can be employed to study dynamic processes such as ring inversion of the piperidine chair conformation. researchgate.net By recording spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers of these conformational changes.
For related piperidine structures, the piperidine ring is often found in a chair conformation. researchgate.netresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry by identifying protons that are close in space. ipb.pt
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
In the IR spectrum of this compound, key absorption bands would confirm the presence of the hydroxyl (-OH), sulfonyl (-SO₂-), and alkane (C-H) groups.
-OH stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. The stretch band of free OH groups, if present, would absorb at a higher frequency, around 3654 cm⁻¹. researchgate.net
-SO₂- stretch: Two strong absorption bands are characteristic of the sulfonyl group. An asymmetric stretching vibration typically appears in the 1300-1350 cm⁻¹ range, and a symmetric stretching vibration is found in the 1120-1160 cm⁻¹ range.
C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region would indicate the presence of C-H bonds in the hexyl and piperidine moieties.
C-O stretch: An absorption band in the 1000-1260 cm⁻¹ region would correspond to the C-O stretching vibration of the methanol group.
Characteristic IR Absorption Bands for this compound:
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| S=O stretch (asymmetric) | 1300 - 1350 | Strong |
| S=O stretch (symmetric) | 1120 - 1160 | Strong |
| C-O stretch | 1000 - 1260 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (Molecular Formula: C₁₂H₂₅NO₃S, Molecular Weight: 279.40 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation pattern provides valuable structural information. The molecule would likely fragment at the weaker bonds, such as the C-S and C-N bonds. Common fragmentation pathways could include:
Loss of the hexyl group.
Cleavage of the piperidine ring.
Loss of the methanol group (-CH₂OH).
Loss of water (H₂O) from the molecular ion.
Analysis of the fragmentation of methanol shows a prominent peak corresponding to the loss of a hydrogen atom ([M-1]⁺), resulting in the [CH₃O]⁺ ion. docbrown.info Similar fragmentation behavior might be observed for the methanol moiety in the target compound.
X-ray Crystallography for Solid-State Structural Determination
Studies on similar piperidine derivatives, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have shown that the piperidine ring typically adopts a chair conformation. researchgate.netresearchgate.net The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice. researchgate.net The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral. researchgate.net
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. For related compounds, crystal structures have been solved in monoclinic space groups like P2₁/c. researchgate.netresearchgate.net
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The process involves growing a suitable single crystal of the compound, which can be a challenging step. researchgate.net Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.netrsc.org
For a related compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, SC-XRD analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The study detailed the unit cell parameters and confirmed a chair conformation for the piperidine ring. researchgate.net Similar detailed crystallographic data for this compound would be invaluable for understanding its solid-state conformation and intermolecular interactions. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C12H25NO3S |
| Formula Weight | 263.40 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.8 |
| c (Å) | 15.2 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2045.76 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.28 |
Powder X-ray Diffraction Applications in Material Science
Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to analyze polycrystalline materials. units.it Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a powdered sample containing numerous small crystallites. units.it This makes it an essential tool for routine characterization, phase identification, and quality control in material science and the pharmaceutical industry. units.it
The primary application of PXRD is to obtain a "fingerprint" of a crystalline solid. Each crystalline material produces a unique diffraction pattern based on its crystal lattice structure. Therefore, PXRD can be used to:
Identify crystalline phases: By comparing the experimental diffraction pattern to a database of known patterns.
Determine sample purity: The presence of additional peaks can indicate impurities or the existence of multiple crystalline forms (polymorphs).
Analyze polymorphism and solvatomorphism: Different crystal forms of the same compound will produce distinct PXRD patterns. units.it
Study phase transitions: Variable-temperature PXRD can be used to monitor changes in crystal structure as a function of temperature. units.it
While no specific PXRD studies on this compound have been found, this technique would be crucial for assessing the batch-to-batch consistency and solid-state properties of the material.
Computational and Theoretical Investigations of 1 Hexylsulfonyl Piperidin 3 Yl Methanol
Quantum Chemical Methods for Electronic and Structural Properties
Quantum chemical methods are fundamental to exploring the electronic and structural characteristics of a molecule. These computational tools, ranging from highly accurate but demanding ab initio methods to more efficient semi-empirical approaches, allow researchers to calculate a wide array of molecular properties. For a molecule such as (1-(Hexylsulfonyl)piperidin-3-yl)methanol, these methods can elucidate the distribution of electrons, predict its three-dimensional geometry, and gauge its chemical reactivity.
Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations focus on the electron density of a system rather than the complex many-electron wavefunction, simplifying the calculations significantly. researchgate.net For sulfonamide-containing compounds and piperidine (B6355638) derivatives, DFT is routinely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. mdpi.commdpi.com
The accuracy of DFT calculations is heavily dependent on the choice of two key components: the exchange-correlation functional and the basis set.
Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical effects of electron exchange and correlation. Functionals are often categorized into a "Jacob's ladder," with increasing accuracy and computational cost. Common choices include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that has shown robust performance for a wide range of organic molecules, and PBE0, another popular hybrid functional. researchgate.netmdpi.com
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide greater flexibility to describe the distribution of electrons, leading to more accurate results at a higher computational expense. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are widely used and offer a good compromise. nih.govmdpi.com The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which are crucial for accurately describing bonding in molecules with heteroatoms. For higher accuracy, correlation-consistent basis sets (e.g., cc-pVDZ) or those from the Ahlrichs series (e.g., def2-TZVP) are employed. researchgate.netmdpi.com
Table 1: Representative Basis Sets for DFT Calculations
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d,p) | A Pople-style split-valence basis set with added d-polarization functions on heavy atoms and p-polarization functions on hydrogens. | Standard for geometry optimizations and frequency calculations of organic molecules. |
| 6-311+G(d,p) | An extended version of the Pople basis set with more functions for core and valence electrons, plus diffuse functions (+) on heavy atoms for describing non-covalent interactions. | Used for more accurate energy calculations and systems where anions or weak interactions are important. |
| def2-TZVP | A triple-zeta valence basis set with polarization from the Ahlrichs series. | Often used for high-accuracy single-point energy calculations and in studies requiring robust and well-balanced descriptions. researchgate.net |
| cc-pVTZ | A correlation-consistent triple-zeta basis set. Part of a series designed for systematic convergence toward the complete basis set limit. | Employed in benchmark studies and for highly accurate property calculations. |
While DFT is powerful, it can be computationally intensive for very large molecules or for screening vast conformational spaces. Semi-empirical methods (SEMs) offer a much faster alternative by simplifying the underlying quantum mechanical equations and incorporating parameters derived from experimental or high-level computational data. These methods, which include Austin Model 1 (AM1), Parametric Method 3 (PM3), and Recife Model 1 (RM1), are particularly useful for initial screening purposes. ekb.egchemjournal.kz
SEMs are well-suited for:
Initial Geometry Optimization: Quickly generating reasonable starting structures for subsequent higher-level DFT calculations.
Conformational Searches: Rapidly exploring the potential energy surface of flexible molecules like this compound to identify low-energy conformers.
Screening Large Libraries: Evaluating basic electronic properties for a large number of related compounds in a time-efficient manner.
The development of modern semi-empirical methods like GFN2-xTB has further enhanced the speed and reliability of these approaches for handling large and flexible drug-like molecules. nih.gov
Table 2: Comparison of Common Semi-Empirical Methods
| Method | Key Features | Primary Use Case |
|---|---|---|
| AM1 | Austin Model 1, an early and widely used method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. | General-purpose calculations for organic molecules, though largely superseded by newer methods. |
| PM3 | Parametric Method 3, a re-parameterization of AM1, often providing better results for certain systems, particularly regarding hydrogen bonds. | Widely used for rapid geometry optimization and electronic property estimation. ekb.egchemjournal.kz |
| RM1 | Recife Model 1, a re-parameterization of AM1 designed to be more accurate for a broader range of molecules, including those with nitrogen and sulfur. | An improved alternative to AM1 and PM3 for thermodynamic and structural predictions. chemjournal.kz |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a key descriptor of molecular stability and reactivity. ekb.egmdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. nih.govnih.gov For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO may be distributed across the electron-deficient sulfonyl group.
Table 3: Hypothetical Frontier Orbital Data for this compound
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -7.2 | Reflects the energy required to remove an electron (ionization potential). |
| E(LUMO) | -0.8 | Reflects the energy released when an electron is added (electron affinity). |
| Energy Gap (ΔE) | 6.4 | A relatively large gap would suggest high kinetic stability and lower overall reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. nih.govtandfonline.com The MEP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms (e.g., the H of the hydroxyl group) or other electropositive centers. researchgate.net
Green Regions: Represent neutral or non-polar areas, such as the hexyl carbon chain.
For this compound, the MEP surface would be expected to show strong negative potential (red) around the oxygen atoms of the sulfonyl group (SO₂) and the hydroxyl group (-OH), making them centers for hydrogen bonding and electrophilic interaction. A region of positive potential (blue) would be anticipated around the hydrogen of the hydroxyl group and the hydrogens on the carbon adjacent to the nitrogen atom. researchgate.net
Conformational Analysis and Energetic Stability Studies
Molecules that are not rigid possess multiple spatial arrangements, or conformations, which arise from the rotation around single bonds. This compound is a flexible molecule containing a six-membered piperidine ring and a hexyl chain, giving rise to a complex conformational landscape. Conformational analysis is the study of the different conformations and their relative stabilities, which is crucial as the biological activity and physical properties of a molecule often depend on its preferred three-dimensional shape. nih.govacs.org
The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. acs.org In a substituted piperidine, the substituents can be positioned in either an axial or equatorial orientation. The relative stability of these conformers is governed by steric interactions and electronic effects. Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions). acs.org
To comprehensively study the conformational preferences of a flexible molecule, it is necessary to perform an exhaustive search of its conformational space. Programs like CREST (Conformer-Rotamer Ensemble Sampling Tool) are designed for this purpose. readthedocs.io CREST uses efficient methods, such as the GFN-xTB semi-empirical tight-binding method, to perform meta-dynamics simulations, which thoroughly explore the potential energy surface and generate a large ensemble of possible conformers and rotamers. chemrxiv.org
However, the energies and populations from this initial, low-level search require refinement. The CENSO (Conformer Ensemble Sampling and Optimization) program was developed to address this. nih.gov CENSO takes the ensemble generated by CREST and performs a series of sequential optimizations and energy rankings at progressively more accurate and expensive levels of theory, typically DFT. chemrxiv.orgnih.gov This process filters out high-energy duplicates and irrelevant structures, resulting in a final, manageable set of low-energy conformers with accurate relative free energies and Boltzmann populations at a given temperature. This refined ensemble provides a much more reliable picture of the molecule's structural preferences. nih.gov
Table 4: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Piperidine Ring | -CH₂OH Group | Hexylsulfonyl Group | Relative Free Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Chair | Equatorial | Equatorial | 0.00 |
| 2 | Chair | Axial | Equatorial | +1.8 |
| 3 | Chair | Equatorial | Axial | +2.5 |
| 4 | Twist-Boat | - | - | +5.5 |
Note: Energies are hypothetical and serve to illustrate the expected energetic preference for equatorial substitution in chair conformations.
Identification of Intramolecular Interactions and Stability Patterns (e.g., Hydrogen Bonding, π-π Interactions)biointerfaceresearch.com
The conformational landscape and stability of this compound are largely governed by noncovalent intramolecular interactions. The primary interaction expected within this molecule is hydrogen bonding. The hydroxymethyl group (-CH₂OH) and the sulfonamide group (-SO₂NH-) provide both hydrogen bond donors (the OH and NH protons) and acceptors (the oxygen atoms of the hydroxyl and sulfonyl groups, and the sulfonamide nitrogen).
Computational methods, particularly Density Functional Theory (DFT), are employed to identify and quantify these interactions. nih.gov Theoretical calculations can reveal stable conformers by mapping the potential energy surface. To gain deeper insight into the nature of these bonds, the Quantum Theory of Atoms in Molecules (QTAIM) is often applied. nih.govresearchgate.net QTAIM analysis characterizes the electron density at specific points, known as bond critical points (BCPs), which form between two interacting atoms. The properties of these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), confirm the presence and describe the strength and nature of the interaction. For instance, a positive Laplacian indicates a closed-shell interaction, typical of hydrogen bonds.
Another powerful tool is the analysis of the Molecular Electrostatic Potential (MEP) surface. nih.govnih.gov The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic regions (positive potential, typically blue) and nucleophilic regions (negative potential, typically red). For this compound, the MEP would show positive potential around the hydroxyl and amide hydrogens and negative potential near the sulfonyl and hydroxyl oxygens, visually confirming the sites for hydrogen bonding. nih.gov As the molecule lacks significant aromatic systems, π-π interactions are not a relevant stability factor.
Table 1: Illustrative QTAIM Parameters for a Potential Intramolecular Hydrogen Bond (O-H···O=S) This table presents hypothetical data based on typical values for similar interactions found in computational studies of sulfonamides.
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interaction Type |
|---|---|---|---|
| O-H···O=S | 0.015 | +0.045 | Weak Hydrogen Bond |
| N-H···O (hydroxyl) | 0.018 | +0.052 | Weak to Moderate Hydrogen Bond |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effectsacs.org
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecule, providing insights into its conformational dynamics and interactions with its environment, such as a solvent. nih.gov For this compound, an MD simulation would typically be performed by placing the molecule in a periodic box filled with explicit solvent molecules, most commonly water, to mimic physiological conditions. nih.govnih.gov
The simulation setup involves selecting an appropriate force field, such as CHARMM or AMBER, which defines the potential energy function for all atoms and molecules in the system. nih.gov The system is then neutralized with ions and subjected to energy minimization, followed by equilibration phases in different thermodynamic ensembles (e.g., NVT and NPT) to bring it to the desired temperature and pressure. nih.gov
During the production run, which can span nanoseconds to microseconds, the trajectory of each atom is calculated by integrating Newton's laws of motion. Analysis of this trajectory provides a wealth of information. mdpi.com For this compound, key analyses would include:
Conformational Flexibility: Tracking the puckering of the piperidine ring (chair, boat, twist-boat conformations) and the rotational freedom of the hexyl and hydroxymethyl side chains.
Solvent Interactions: Analyzing the formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules. The solvent accessible surface area (SASA) can be calculated to quantify the molecule's exposure to the solvent. nih.gov
Table 2: Typical Parameters for an MD Simulation of this compound This table outlines a standard setup for a molecular dynamics simulation.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | CHARMM36m / GAFF | Defines inter- and intramolecular potentials. |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. nih.gov |
| System Size | ~5000-10000 atoms | Ensures sufficient solvent shell around the solute. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant pressure and temperature. nih.gov |
| Temperature | 300 K | Simulates near-physiological conditions. |
| Simulation Time | 100 ns - 1 µs | Allows for sampling of relevant conformational changes. |
Prediction of Spectroscopic Parameters and Spectral Interpretationbiointerfaceresearch.com
Computational chemistry provides indispensable tools for predicting spectroscopic parameters, which are vital for structural elucidation and the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a primary application.
The standard and highly accurate method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. rsc.orgchemrxiv.org The process begins with the geometry optimization of the molecule's most stable conformer(s) using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). chemrxiv.org Subsequently, GIAO calculations are performed on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of these predictions can be high, often with mean absolute errors (MAE) below 0.2 ppm for ¹H and 1.5 ppm for ¹³C, which is sufficient to distinguish between isomers or assign specific resonances in an experimental spectrum. rsc.orgacs.org Recent advancements even integrate machine learning algorithms with DFT results to further refine prediction accuracy. acs.org These computational spectra serve as a powerful complement to experimental NMR, aiding in the definitive assignment of complex spectra and confirming the molecular structure.
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts This table shows hypothetical data illustrating how computational results are compared with experimental values. Experimental values are unknown.
| Proton Group | Calculated δ (ppm) (GIAO-DFT) | Hypothetical Experimental δ (ppm) | Deviation |Δδ| (ppm) |
|---|---|---|---|
| Hydroxyl (-OH) | 4.55 | 4.60 | 0.05 |
| Sulfonamide (-NH-) | 7.10 | 7.18 | 0.08 |
| Piperidine C3-H | 3.85 | 3.90 | 0.05 |
| Hexyl α-CH₂ | 2.95 | 3.01 | 0.06 |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction coordinate. For the synthesis of this compound, which likely involves the reaction of (piperidin-3-yl)methanol with hexanesulfonyl chloride, DFT calculations can be used to explore the reaction pathway.
This investigation would involve identifying and calculating the energies of all relevant species along the reaction pathway, including:
Reactants: (piperidin-3-yl)methanol and hexanesulfonyl chloride.
Intermediates: Any transient species formed during the reaction.
Transition States (TS): The highest energy point connecting reactants to products or intermediates.
Products: this compound and the HCl byproduct.
By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. This provides a quantitative measure of the reaction's kinetic feasibility. For instance, studies on the related sulfonylation of 4-alkylpyridines suggest the potential involvement of activated intermediates. A computational study could confirm whether a similar mechanism, such as the formation of a sulfene (B1252967) intermediate or a direct nucleophilic attack by the piperidine nitrogen onto the sulfur atom, is more favorable.
The results of these calculations are typically visualized on a reaction energy profile, which plots the relative energy against the reaction coordinate. This profile provides a clear depiction of the reaction's energetic landscape, including the rate-determining step, and offers insights that are difficult to obtain through experimental means alone.
Table 4: Hypothetical Reaction Energy Profile for Sulfonylation of (Piperidin-3-yl)methanol This table presents a simplified, illustrative energy profile for the key step in the synthesis.
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | (Piperidin-3-yl)methanol + Hexanesulfonyl Chloride | 0.0 |
| Transition State (TS) | N-S bond forming, S-Cl bond breaking | +15.2 |
| Products | This compound + HCl | -10.5 |
Structural Analysis and Conformational Preferences of 1 Hexylsulfonyl Piperidin 3 Yl Methanol
Conformational Dynamics of the Piperidine (B6355638) Ring in Solution and Solid State
The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org For (1-(Hexylsulfonyl)piperidin-3-yl)methanol, two principal chair conformers are possible, differing in the orientation of the C3-methanol substituent. These conformers can interconvert via a process known as ring inversion. In solution, substituted piperidines often exist as a dynamic equilibrium of multiple conformers, including chair, boat, and twist-boat forms. rsc.orgnih.gov
The preferred conformation places the bulky C3-hydroxymethyl group in an equatorial position to avoid sterically unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C4 positions. However, the nature of the N1-substituent can significantly alter this preference.
In Solution: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for studying these dynamic equilibria. For related piperidine derivatives, NMR studies have shown that the molecule exists as a mixture of conformers, with the equilibrium position being solvent-dependent. rsc.orgmdpi.com In polar solvents, conformers with axial substituents may become more stabilized. wikipedia.org
In the Solid State: X-ray crystallography provides a static picture of the molecule's preferred conformation in the crystal lattice. For most piperidine derivatives, the chair conformation is observed in the solid state. researchgate.net However, strong intermolecular interactions or significant steric strain from bulky substituents can sometimes force the ring into a distorted boat or twist-boat conformation. nih.gov For this compound, the solid-state conformation would be a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular packing and hydrogen bonding.
The table below summarizes the expected conformational preferences for the C3-substituent on the piperidine ring.
| Conformer | C3-Substituent Orientation | Relative Stability (General Trend) | Key Interactions |
| Chair 1 | Equatorial | More Stable | Avoids 1,3-diaxial strain |
| Chair 2 | Axial | Less Stable | Experiences 1,3-diaxial interactions |
| Twist-Boat | - | Significantly Less Stable | Higher torsional and steric strain |
Influence of the Hexylsulfonyl Substituent on Molecular Geometry and Chirality
The N-hexylsulfonyl group exerts a profound influence on the structural and electronic properties of the piperidine ring. The sulfonyl group is strongly electron-withdrawing, which has several key consequences:
Nitrogen Geometry: The sulfonamide nitrogen atom (N1) deviates from the typical sp³ hybridization seen in simple amines. The delocalization of the nitrogen lone pair into the S=O bonds imparts partial double-bond character to the N-S bond and increases the sp² character of the nitrogen. nih.gov This leads to a more planar geometry around the nitrogen atom compared to an unsubstituted piperidine.
Rotational Barrier: This partial double-bond character creates a significant rotational barrier around the N-S bond, influencing the orientation of the hexylsulfonyl group relative to the piperidine ring.
Chirality: The molecule possesses a stereocenter at the C3 position of the piperidine ring, where the hydroxymethyl group is attached. Therefore, this compound exists as a pair of enantiomers: (R)-(1-(Hexylsulfonyl)piperidin-3-yl)methanol and (S)-(1-(Hexylsulfonyl)piperidin-3-yl)methanol. The specific stereochemistry is a critical determinant of the molecule's three-dimensional shape and its potential interactions with other chiral molecules, such as biological receptors.
The table below details the key structural features influenced by the hexylsulfonyl group.
| Feature | Description | Consequence |
| N1 Hybridization | Increased sp² character | Planarization at the nitrogen atom |
| N-S Bond | Partial double-bond character | Restricted rotation, influences substituent orientation |
| C3 Stereocenter | Chiral center | Molecule exists as (R) and (S) enantiomers |
| Hexyl Group | Bulky, flexible alkyl chain | Potential for steric interactions with the piperidine ring |
Stereochemistry and Diastereomeric Considerations in Prepared Analogues
The synthesis of piperidine derivatives often requires careful control of stereochemistry, as different stereoisomers can have vastly different biological activities. rsc.org For this compound, the C3 position is the sole chiral center.
However, in the preparation of analogues, additional stereocenters can be introduced, leading to the formation of diastereomers. For instance, introducing a second substituent on the piperidine ring at the C2, C4, or C5 position would create a second stereocenter. The relationship between the two substituents can be described as cis (on the same side of the ring) or trans (on opposite sides).
Diastereoselective Synthesis: Synthetic strategies for preparing substituted piperidines often employ diastereoselective reactions to control the relative stereochemistry of the substituents. nih.govnih.gov For example, the hydrogenation of substituted pyridines or cyclization reactions can be influenced by catalysts or existing stereocenters to favor the formation of one diastereomer over another. rsc.org
Conformational Locking: The relative stereochemistry has a major impact on the conformational preference of the ring. For a trans-1,4-disubstituted piperidine, a chair conformation can accommodate both substituents in equatorial positions, which is energetically favorable. In contrast, a cis-1,4-disubstituted piperidine in a chair conformation must have one substituent in an axial position and one in an equatorial position, leading to greater conformational complexity.
Importance in Analogues: In the development of related compounds, such as analogues of the natural alkaloid (+)-241D, controlling the stereochemistry at C2 and C6 was crucial for its synthesis and function. rsc.org Similarly, for any prepared analogues of this compound, achieving the desired diastereomer would be a critical synthetic challenge.
Intermolecular Interactions and Supramolecular Assembly in the Solid State
In the solid state, molecules of this compound are expected to arrange into a highly ordered three-dimensional crystal lattice. This arrangement is governed by a network of intermolecular interactions, which dictates the supramolecular assembly. rsc.org
The primary functional groups capable of forming strong intermolecular interactions are:
The Hydroxymethyl Group (-CH₂OH): The hydroxyl group is a classic hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen lone pairs).
The Sulfonyl Group (-SO₂-): The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. nih.gov
These functionalities allow for the formation of robust hydrogen-bonding networks. A likely and prominent interaction would be an intermolecular hydrogen bond between the hydroxyl proton of one molecule and a sulfonyl oxygen of a neighboring molecule (O-H···O=S). nih.gov Such interactions are known to be significant in the crystal packing of sulfonamides. researchgate.net
These hydrogen bonds can link molecules together to form various supramolecular motifs, such as:
Chains: Molecules linked head-to-tail to form one-dimensional chains.
Dimers: Two molecules linked together, which can then pack into a larger structure.
Sheets or Layers: Chains or dimers can be further linked through weaker interactions (like C-H···O bonds) to form two-dimensional sheets. rsc.org
3D Networks: These sheets can stack upon one another, held together by van der Waals forces or other weak interactions, to build the full three-dimensional crystal. rsc.org
Emerging Research Avenues and Future Directions for 1 Hexylsulfonyl Piperidin 3 Yl Methanol Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods such as the hydrogenation of pyridine (B92270) precursors. nih.gov While effective, these methods often require harsh conditions, including high temperatures and pressures, and the use of expensive transition metal catalysts. nih.gov Future research into the synthesis of (1-(Hexylsulfonyl)piperidin-3-yl)methanol should prioritize the development of more sustainable and efficient routes.
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. ajchem-a.com This includes the use of water as a solvent, the development of solvent-free reactions, and the use of non-toxic catalysts. ajchem-a.comresearchgate.net For instance, one-pot multicomponent reactions represent a highly efficient strategy for constructing complex molecules like substituted piperidines from simple starting materials in a single step, minimizing waste and improving atom economy. nih.gov Another promising avenue is the exploration of biocatalysis, employing enzymes to perform specific transformations with high chemo-, regio-, and stereoselectivity under mild conditions.
Alternative synthetic strategies that could be explored for this compound include innovative cyclization reactions. Radical-mediated amine cyclizations and acid-mediated hydroamination/cyclization cascades of alkynes have shown promise in the synthesis of the piperidine core. mdpi.comnih.gov These methods may offer alternative pathways that avoid the limitations of traditional hydrogenation approaches.
| Synthetic Route | Key Features | Potential Advantages | Challenges |
| Catalytic Hydrogenation | Reduction of a corresponding pyridine precursor. nih.gov | Well-established methodology. | Often requires harsh conditions and expensive catalysts. nih.gov |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. nih.gov | High efficiency, atom economy, and reduced waste. | Optimization of reaction conditions can be complex. |
| Biocatalysis | Use of enzymes for specific transformations. | High selectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability and cost can be limiting factors. |
| Radical Cyclization | Intramolecular cyclization of amino-aldehydes. nih.gov | Can be effective for various piperidine structures. | Potential for side reactions and by-product formation. nih.gov |
| Hydroamination/Cyclization | Cascade reaction of alkynes. mdpi.com | Stereoselective synthesis. | Substrate scope can be limited by electronic effects. mdpi.com |
This table provides a comparative overview of potential synthetic routes for this compound.
Advanced Computational Methodologies for Predictive Modeling and Materials Design
Computational chemistry offers powerful tools for predicting the properties and biological activities of novel compounds, thereby accelerating the drug discovery process. clinmedkaz.org For this compound, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop predictive models for its potential biological targets. tandfonline.comnih.gov QSAR studies on other piperidine derivatives have successfully modeled their binding affinity to various receptors by correlating physicochemical, topological, and electronic descriptors with their biological activity. tandfonline.com
Advanced computational techniques, such as 3D-QSAR and molecular docking simulations, can provide deeper insights into the interactions of this compound with its putative biological targets. These methods can help in understanding the key structural features responsible for its activity and in designing new derivatives with improved potency and selectivity. For example, computational studies on furan-pyrazole piperidine derivatives have utilized 3D and 2D autocorrelation descriptors to build robust QSAR models. nih.gov
| Computational Method | Application | Predicted Outcome |
| 2D-QSAR | Correlating 2D structural descriptors with biological activity. nih.gov | Predictive models for toxicity or other biological activities. nih.gov |
| 3D-QSAR | Analyzing the 3D properties of molecules in relation to their activity. | Understanding the spatial requirements for ligand-receptor binding. |
| Molecular Docking | Simulating the binding of a ligand to a receptor's active site. | Predicting binding affinity and orientation. |
| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Assessing the stability of ligand-receptor complexes. |
This table illustrates the application of various computational methodologies in the study of this compound.
Exploration of Underexplored Reactivity and Transformation Pathways
The chemical structure of this compound offers several sites for further chemical modification, opening up avenues for creating a diverse library of new compounds. The hydroxyl group of the methanol (B129727) moiety is a prime target for a variety of transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a handle for esterification or etherification to introduce new functional groups.
The nitrogen atom of the piperidine ring, while bearing a sulfonyl group, may still exhibit reactivity under certain conditions. The hexylsulfonyl group itself can be a target for modification, although its reactivity is generally limited. Understanding the reactivity of N-hydroxysulfosuccinimide esters, which are used in protein modification, could provide insights into the potential reactions of the sulfonyl group under specific conditions. nih.gov
Furthermore, the piperidine ring can undergo ring-opening reactions or rearrangements under specific catalytic conditions, leading to the formation of novel heterocyclic systems. The strategic functionalization of the piperidine ring at other positions could also be explored to investigate the structure-activity relationships of this class of compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These technologies can be applied to accelerate the design-make-test-analyze cycle for novel compounds like this compound. nih.gov
Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. nih.govresearchgate.net These models could be used to design new derivatives of this compound with optimized biological activity, improved pharmacokinetic profiles, or reduced toxicity.
In the realm of synthesis, computer-aided synthesis planning (CASP) tools are becoming increasingly sophisticated. acs.org ML algorithms can predict the outcomes of chemical reactions and even propose complete synthetic routes for target molecules. researchgate.netmit.eduarxiv.org This can significantly reduce the time and resources required for synthesizing new derivatives of this compound. By leveraging AI and ML, researchers can more efficiently explore the chemical space around this core structure and identify promising candidates for further development.
| AI/ML Application | Description | Potential Impact on Research |
| Generative Compound Design | Using AI models to create novel molecular structures. springernature.com | Rapid generation of diverse libraries of new derivatives for virtual screening. |
| Predictive Modeling | Training ML models to predict molecular properties and biological activities. researchgate.net | Prioritization of compounds for synthesis and experimental testing. |
| Computer-Aided Synthesis Planning | Employing algorithms to design efficient synthetic routes. acs.org | Acceleration of the synthesis of novel compounds. |
| Reaction Outcome Prediction | Using ML to predict the products and yields of chemical reactions. | Optimization of reaction conditions and reduction of failed experiments. |
This table summarizes the potential applications of AI and machine learning in the research and development of this compound.
Q & A
Q. 1.1. What are the established synthetic routes for (1-(Hexylsulfonyl)piperidin-3-yl)methanol, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of a piperidine precursor. For example, a method analogous to uses formic acid (HCOOH) and aqueous formaldehyde under reflux to introduce functional groups. Key steps include:
- Sulfonylation of the piperidine ring with hexylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
- Purification via column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the product.
Yields depend on stoichiometric control of the sulfonylating agent and reaction temperature (optimized at 60–80°C) .
Q. 1.2. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm sulfonyl group integration and piperidine ring conformation. For example, the methoxy proton appears as a singlet at δ ~3.5 ppm .
- X-ray crystallography : Used to resolve stereochemistry, as demonstrated in for a structurally similar piperidine derivative.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ± 0.001 Da) .
Q. 1.3. What safety precautions are recommended for handling this compound?
- GHS Hazards : Contradictory data exist. classifies similar compounds as "no known hazard," while lists acute oral toxicity (H302) and skin irritation (H315).
- Precautionary measures : Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry place under inert gas .
Advanced Research Questions
Q. 2.1. How can enantiomeric impurities in this compound be resolved chromatographically?
- Chiral HPLC : Use amylose tris(3,5-dimethylphenylcarbamate) as the stationary phase.
- Mobile phase : Methanol/buffer (65:35 v/v, pH 4.6 adjusted with acetic acid) achieves baseline separation (α = 2.01 for nitro-substituted analogs) .
- Method validation : Optimize flow rate (1.0 mL/min) and column temperature (25°C) to enhance resolution .
Q. 2.2. How do structural modifications (e.g., sulfonyl chain length) affect biological activity?
Q. 2.3. How should researchers address contradictions in reported toxicity data?
Q. 2.4. What methodologies are used to study metabolic stability in preclinical models?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Key parameters :
- Half-life (t₁/₂) calculated from pseudo-first-order decay.
- Co-factor supplementation (NADPH) to assess CYP450-mediated metabolism .
Methodological Challenges and Solutions
Q. 3.1. How to optimize solubility for in vitro bioactivity assays?
- Solvent selection : Use DMSO (≤0.1% v/v) for stock solutions.
- Buffered systems : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 improves aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
